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Compound of Interest

Compound Name:
1-(Benzyloxy)-3-bromo-2-

fluorobenzene

CAS No.: 295376-29-3

Cat. No.: B3257803

Get Quote

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug

Development Professionals Core Focus: Molecular Weight Profiling, Synthesis Mechanisms,

and Cross-Coupling Applications

Executive Summary
In modern medicinal chemistry and agrochemical development, polyfunctionalized aromatic

rings are essential for exploring structure-activity relationships (SAR). 1-(Benzyloxy)-3-bromo-
2-fluorobenzene is a highly specialized halogenated building block designed for precisely this

purpose. Featuring orthogonal reactive sites—a protected phenol, a strongly electronegative

fluorine atom, and a cross-coupling-ready bromine atom—this compound serves as a versatile

lynchpin for constructing complex biaryl architectures.

This whitepaper provides an in-depth technical analysis of its physicochemical properties,

molecular weight characteristics, and field-proven synthetic methodologies.
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Physicochemical Profiling & Molecular Weight
Analysis
Accurate molecular weight profiling is the foundation of stoichiometric precision and analytical

validation. The chemical formula for 1-(Benzyloxy)-3-bromo-2-fluorobenzene is

C₁₃H₁₀BrFO[1].

The exact molecular weight is calculated as follows:

Carbon (C): 13 × 12.011 = 156.143 g/mol

Hydrogen (H): 10 × 1.008 = 10.080 g/mol

Bromine (Br): 1 × 79.904 = 79.904 g/mol

Fluorine (F): 1 × 18.998 = 18.998 g/mol

Oxygen (O): 1 × 15.999 = 15.999 g/mol

Total Molecular Weight:281.12 g/mol .

Analytical Insight: Mass Spectrometry (MS) Validation
When validating this compound via LC-MS, researchers must account for isotopic distribution.

Bromine exists naturally as a nearly 1:1 mixture of ⁷⁹Br and ⁸¹Br isotopes. Therefore, the mass

spectrum will not yield a single parent ion peak. Instead, a successful synthesis is self-validated

by the presence of a characteristic doublet at m/z[M]⁺ ~280 and ~282. This 1:1 isotopic

signature is a critical diagnostic marker for confirming the retention of the bromine atom during

early-stage synthesis.

Quantitative Data Summary
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Property Value

IUPAC Name 1-(benzyloxy)-3-bromo-2-fluorobenzene

CAS Registry Number

Molecular Formula C₁₃H₁₀BrFO[2]

Molecular Weight 281.12 g/mol [1]

Monoisotopic Mass 279.990 g/mol

Purity Standard Typically ≥ 95% - 98%[1],[2]

Mechanistic Synthesis & Protection Strategy
The synthesis of 1-(Benzyloxy)-3-bromo-2-fluorobenzene relies on a classic Williamson

ether synthesis, utilizing 3-bromo-2-fluorophenol and benzyl bromide[3].

Causality in Experimental Design:

Why a Benzyl (Bn) Protecting Group? Free phenols are highly acidic (pKa ~9) and

nucleophilic. If left unprotected, they will prematurely quench organometallic reagents (like

Grignard or organolithium species) and can poison palladium catalysts during downstream

cross-coupling. The benzyl ether provides robust protection that is entirely stable under

highly basic and nucleophilic conditions.

Why Potassium Carbonate (K₂CO₃) and Acetone? K₂CO₃ is a mild, insoluble base that

perfectly matches the pKa of the fluorinated phenol, driving complete deprotonation without

triggering side reactions with the alkyl halide[3]. Acetone, a polar aprotic solvent, effectively

solvates the resulting phenoxide anion, maximizing its nucleophilicity for the Sₙ2 attack on

benzyl bromide[3].
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Fig 1: SN2 benzylation mechanism of 3-bromo-2-fluorophenol.

Downstream Applications (Cross-Coupling
Workflows)
The strategic placement of the halogens allows for orthogonal reactivity. The C–Br bond is

highly susceptible to oxidative addition by Pd(0) catalysts, making it an ideal candidate for

Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-couplings.

Expert Insight on Reactivity: The adjacent C–F bond is generally inert to standard Pd cross-

coupling. However, it exerts a powerful inductive electron-withdrawing effect (-I effect). This

lowers the electron density of the aromatic ring, thermodynamically favoring and accelerating

the oxidative addition of palladium into the adjacent C–Br bond.

Deprotection Strategy: Once cross-coupling is complete, the benzyl group must be removed.

While catalytic hydrogenolysis (Pd/C, H₂) is the standard method for cleaving benzyl ethers, it

carries a high risk of concomitant hydrodehalogenation if any unreacted C–Br bonds remain, or

if the target molecule contains reducible functional groups. In such cases, Lewis acid-mediated

deprotection (e.g., using BBr₃ in DCM at -78°C) is the preferred, chemoselective alternative.
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Fig 2: Suzuki-Miyaura cross-coupling and subsequent deprotection workflow.

Experimental Protocols
Standard Operating Procedure: Synthesis of 1-
(Benzyloxy)-3-bromo-2-fluorobenzene
This protocol is designed as a self-validating system, ensuring high yield and purity through

built-in process controls.
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Step 1: Reaction Setup

Charge a flame-dried, 50 mL round-bottom flask with 3-bromo-2-fluorophenol (0.802 g, 4.20

mmol) and dissolve in anhydrous acetone (10 mL)[3].

Add anhydrous potassium carbonate (K₂CO₃) (1.16 g, 8.40 mmol) to the solution[3]. Stir the

suspension for 15 minutes at room temperature to ensure complete phenoxide formation.

Dropwise, add benzyl bromide (0.755 mL, 6.30 mmol) via syringe[3].

Step 2: Thermal Activation

Equip the flask with a reflux condenser.

Heat the mixture to 60°C (reflux) and maintain vigorous stirring for 16 hours[3].

Step 3: In-Process Monitoring (Self-Validation)

Perform Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (9:1).

Validation Check: The starting phenol will stain heavily with KMnO₄. The fully protected

product will migrate higher up the plate (higher Rf) and appear strongly UV-active but

KMnO₄-inactive, confirming the consumption of the free hydroxyl group.

Step 4: Workup & Isolation

Cool the reaction mixture to room temperature.

Filter the suspension through a pad of Celite to remove the insoluble inorganic salts (KBr

and excess K₂CO₃). Wash the filter cake thoroughly with additional acetone[3].

Evaporate the filtrate under reduced pressure to yield the crude product[3].

Purify via flash column chromatography (silica gel, gradient elution of 100% hexanes to 95:5

hexanes/ethyl acetate) to afford pure 1-(Benzyloxy)-3-bromo-2-fluorobenzene.

Step 5: Analytical Validation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://wap.guidechem.com/dictionary_keys_C13H10BrFO.html
https://wap.guidechem.com/dictionary_keys_C13H10BrFO.html
https://wap.guidechem.com/dictionary_keys_C13H10BrFO.html
https://wap.guidechem.com/dictionary_keys_C13H10BrFO.html
https://wap.guidechem.com/dictionary_keys_C13H10BrFO.html
https://wap.guidechem.com/dictionary_keys_C13H10BrFO.html
https://www.benchchem.com/product/b3257803/docs?utm_src=pdf-body#comprehensive-technical-guide-1-benzyloxy-3-bromo-2-fluorobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3257803?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR (CDCl₃): Confirm identity by locating the characteristic benzylic -CH₂- singlet

integrating to 2 protons at ~5.1 ppm.

LC-MS: Confirm the presence of the m/z 280/282 doublet, validating both the molecular

weight and the retention of the critical bromine atom.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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